molecular formula C33H50N6O11 B11825917 N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide

N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide

Cat. No.: B11825917
M. Wt: 706.8 g/mol
InChI Key: HBQCWICXEANRDH-YZNIXAGQSA-N
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Description

N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carbamoyl, hydroxymethyl, and pyrrolidinedione moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide typically involves multi-step organic reactions. The process may start with the preparation of the core structure, followed by the introduction of various functional groups through selective reactions. Common reagents and conditions used in these steps include:

    Carbamoylation: Introduction of carbamoyl groups using reagents like carbamoyl chloride or isocyanates.

    Hydroxymethylation: Addition of hydroxymethyl groups using formaldehyde or other hydroxymethylating agents.

    Amidation: Formation of amide bonds through reactions with amines and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.

    Reduction: Reduction of carbamoyl groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide analogs: Compounds with similar structures but different functional groups.

    Other carbamoyl-containing compounds: Molecules with carbamoyl groups that exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H50N6O11

Molecular Weight

706.8 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide

InChI

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)39(25-7-5-24(22-40)6-8-25)26(31(34)44)4-3-12-36-33(35)46)37-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-38-28(42)9-10-29(38)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H2,34,44)(H,37,41)(H3,35,36,46)/t26-,30-/m0/s1

InChI Key

HBQCWICXEANRDH-YZNIXAGQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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